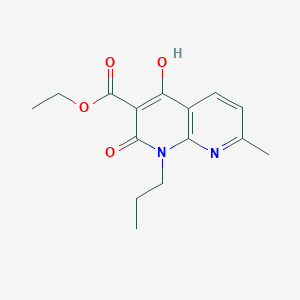

Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Key Structural Features

- Core Geometry : The 1,8-naphthyridine system consists of two fused pyridine rings, with substituents at positions 1 (propyl), 2 (keto), 3 (ethyl ester), and 4 (hydroxyl).

- Stereochemistry : The 1,2-dihydro designation indicates partial saturation in the pyridine ring, with the hydroxyl group at position 4 adopting a keto-enol tautomeric equilibrium (discussed in Section 1.2).

X-Ray Diffraction Insights from Analogous Compounds

For methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, X-ray studies reveal:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a = 4.6989 Å, b = 23.7246 Å, c = 11.3635 Å | |

| Bond Lengths | C–O (keto) = 1.22 Å, C–O (ester) = 1.34 Å |

These data suggest that similar 1,8-naphthyridine derivatives adopt planar or near-planar conformations, with substituents influencing packing through van der Waals and hydrogen-bonding interactions.

Tautomeric Equilibria in Solution and Solid States

The hydroxyl and keto groups at positions 4 and 2, respectively, enable tautomeric interconversion. Computational studies on related 1,8-naphthyridines highlight two dominant tautomers: N1-protonated (hydroxyl at C4) and N8-protonated (keto at C4).

Thermodynamic and Kinetic Factors

| Tautomer | Stability (ΔG, kcal/mol) | Dominance in Phase | Source |

|---|---|---|---|

| N1-Protonated | More stable (ΔG = -7.3) | Solid state | |

| N8-Protonated | Less stable (ΔG = -3.0) | Solution |

In polar solvents, the N8-protonated form prevails due to enhanced solvation of the keto group. Conversely, the N1-protonated form stabilizes in the solid state via hydrogen bonding.

Experimental Evidence

- NMR Spectroscopy : Broad signals for the hydroxyl proton (δ 12–13 ppm) in CDCl₃ indicate dynamic tautomerism.

- pH Dependence : The equilibrium shifts toward the N1-protonated form under acidic conditions, as observed in analogous systems.

Hydrogen Bonding Networks and Non-Covalent Interactions

The compound’s functional groups participate in extensive hydrogen bonding, critical for crystal packing and solution behavior.

Intermolecular Interactions

Role of Water in Crystallization

In hydrated analogs, water molecules bridge naphthyridine units via O–H···O bonds, forming infinite chains along crystallographic axes (e.g., a-axis in monoclinic systems).

Conformational Dynamics via Molecular Mechanics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations reveal how substituents influence conformational flexibility.

Key Findings

Properties

IUPAC Name |

ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h6-7,18H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAACIXXTYXEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=N2)C)C(=C(C1=O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716349 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76336-00-0 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with ethanol in the presence of a catalyst can yield the desired ethyl ester . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds exhibit significant antimicrobial effects against various bacterial strains. This compound's structure suggests it may possess similar properties, making it a candidate for further research in antibiotic development.

- Anticancer Properties : Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation. Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate may be evaluated for its cytotoxic effects on different cancer cell lines.

Agrochemical Applications

The compound's unique structure makes it a potential candidate for use in agrochemicals:

- Herbicidal Activity : Preliminary studies suggest that naphthyridine derivatives can act as effective herbicides. Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate may be tested for its ability to inhibit weed growth without harming crops.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions involving naphthyridine derivatives. Its reactivity can be explored in:

- Condensation Reactions : The compound can serve as a precursor in synthesizing more complex molecules through condensation reactions with other organic compounds.

Material Science

While primarily studied for its biological applications, the compound's properties could also be explored in material science:

- Polymer Chemistry : Investigating the incorporation of naphthyridine structures into polymer matrices could lead to materials with enhanced properties such as UV resistance or improved thermal stability.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several naphthyridine derivatives for their antimicrobial activity. The results indicated that compounds with hydroxyl and carboxyl functional groups exhibited enhanced antibacterial properties against Gram-positive bacteria. Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl was noted as a promising candidate for further development .

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that certain naphthyridine derivatives significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the need for further exploration of compounds like Ethyl 4-hydroxy-7-methyl-2-oxo to identify their mechanisms of action and potential therapeutic uses .

Case Study 3: Herbicidal Potential

In an agricultural study, several naphthyridine compounds were tested for their herbicidal activity against common weeds. Ethyl 4-hydroxy-7-methyl showed promising results, suggesting its potential application as a selective herbicide .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive binding or allosteric modulation . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Substituent Variations at Position 1

Key Observations :

Functional Group Modifications

- Hydroxy and Oxo Groups: The 4-hydroxy-2-oxo motif is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., DNA gyrase in quinolone antibiotics) .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., CAS 5174-90-3), which are more polar .

Biological Activity

Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as EMN) is a synthetic organic compound belonging to the naphthyridine family. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 76336-00-0 |

| MDL Number | MFCD17011923 |

| Hazard Classification | Irritant |

Target of Action

EMN interacts with various biological targets, primarily through its naphthyridine core structure, which is known for its reactivity due to the presence of hydroxyl and carbonyl groups. These functional groups facilitate interactions with multiple receptors and enzymes, influencing various biochemical pathways.

Mode of Action

The compound's high reactivity is attributed to the simultaneous presence of the 4-hydroxy and 2-carbonyl groups, which are essential for its biological activity. Studies have shown that similar naphthyridine derivatives can exhibit antibacterial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Antimicrobial Activity

Research indicates that EMN exhibits significant antimicrobial properties. For example, studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity may be linked to its ability to interfere with bacterial cell wall synthesis or function as a DNA intercalator .

Anticancer Properties

Emerging studies suggest that EMN may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further investigation into its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

EMN has also shown promise in reducing inflammation. Its structural characteristics allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that EMN exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, highlighting its potential as an antibacterial agent .

- Anticancer Activity : In vitro assays revealed that EMN could reduce the viability of breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis confirmed by flow cytometry analysis .

- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, EMN administration resulted in a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory potential .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-hydroxy-7-methyl-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A general approach includes:

Formation of the naphthyridine core : Refluxing malonate derivatives (e.g., diethyl ethoxymethylenemalonate) with substituted pyridines in diphenyl ether to yield intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

N-Alkylation : Introducing the propyl group at the N1 position using propyl halides or similar alkylating agents under basic conditions (e.g., K₂CO₃ in acetone) .

Hydroxylation : Selective oxidation or hydroxylation at the 4-position using acidic/basic hydrolysis or oxidative reagents .

- Example Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core Formation | Diethyl ethoxymethylenemalonate, diphenyl ether, reflux | ~60% | |

| N-Alkylation | Propyl bromide, K₂CO₃, acetone, reflux | 49–66% | |

| Hydroxylation | H₂SO₄ (9M), 130°C | 86% |

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- X-ray crystallography : For definitive structural confirmation using programs like SHELXL .

- Spectroscopy :

- IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

- NMR : ¹H NMR signals for the propyl chain (δ ~0.9–1.6 ppm), ester methyl (δ ~1.3 ppm), and naphthyridine protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry : Exact mass (e.g., m/z 286.28 for [M+H]⁺) .

- Physical Properties : Melting point (272–273°C) and solubility in polar aprotic solvents (e.g., DMF) .

Q. What are the typical reactivity patterns of the 1,8-naphthyridine core in this compound?

- Methodological Answer : The core undergoes:

- Electrophilic Substitution : Reactivity at the 7-methyl group for halogenation or oxidation .

- Nucleophilic Attack : The 4-hydroxy group can be esterified or converted to carboxamides via aminolysis .

- Tautomerism : Equilibrium between keto and enol forms, influencing stability and reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in the synthesis of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve alkyl halide reactivity .

- Base Choice : Strong bases like NaH or K₂CO₃ enhance deprotonation of the naphthyridine nitrogen .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .

- By-Product Mitigation : Use of phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .

Q. What computational tools are effective in predicting the biological activity of derivatives of this compound?

- Methodological Answer :

- In Silico ADMET Prediction : Tools like SwissADME assess solubility, lipophilicity (LogP), and bioavailability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., bacterial DNA gyrase) .

- PASS Analysis : Predicts potential therapeutic activities (e.g., antimicrobial, anticancer) based on structural motifs .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare X-ray data (bond lengths/angles) with DFT-optimized structures .

- Dynamic NMR Studies : Resolve tautomeric equilibria or conformational flexibility affecting spectral assignments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies .

Q. What strategies are used to design novel 1,8-naphthyridine derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6/7 positions to improve target binding .

- Hybridization : Conjugate with pharmacophores like sulfonamides or piperazines for dual-action mechanisms .

- Prodrug Design : Modify the ester group (e.g., ethyl to pivaloyloxymethyl) for improved bioavailability .

Q. How does the choice of solvent affect the tautomeric equilibrium of this compound?

- Methodological Answer :

- Polar Protic Solvents (e.g., H₂O, MeOH) : Stabilize the enol form via hydrogen bonding .

- Non-Polar Solvents (e.g., CHCl₃) : Favor the keto form due to reduced solvation .

- Experimental Proof : UV-Vis or ¹³C NMR titration to quantify tautomeric ratios .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Purification Issues : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Exothermic Reactions : Controlled addition of reagents (e.g., POCl₃) to prevent thermal runaway .

- Regioselectivity : Use of directing groups (e.g., -COOEt) to ensure consistent N-alkylation .

Q. How can mechanistic studies clarify unexpected by-products in the hydrolysis of the ethyl ester group?

- Methodological Answer :

- Isolation and Characterization : Identify by-products via LC-MS or preparative TLC .

- Kinetic Studies : Monitor reaction progress under varying pH/temperature to pinpoint hydrolysis pathways .

- Computational Modeling : Gaussian calculations to map transition states and competing mechanisms (e.g., nucleophilic vs. radical pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.